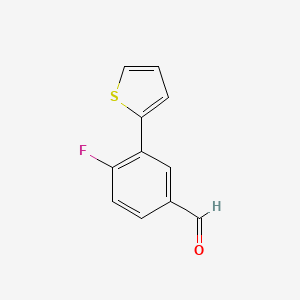

4-Fluoro-3-(thiophen-2-yl)benzaldehyde

Description

4-Fluoro-3-(thiophen-2-yl)benzaldehyde (CAS: 552845-68-8) is a fluorinated aromatic aldehyde with a molecular formula of C₁₁H₇FOS and a molecular weight of 206.24 g/mol . Its structure features a benzaldehyde core substituted with a fluorine atom at the 4-position and a thiophen-2-yl group at the 3-position. The thiophene moiety introduces π-conjugation and sulfur-mediated interactions, while the fluorine atom enhances electronegativity and influences electronic distribution.

Properties

IUPAC Name |

4-fluoro-3-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEFDUIBXHMJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-3-(thiophen-2-yl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and thiophene.

Reaction Conditions: The thiophene ring is introduced to the benzaldehyde derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4-Fluoro-3-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

4-Fluoro-3-(thiophen-2-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(thiophen-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in key biological processes, leading to its observed biological activities.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 469335): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density at the aldehyde group compared to the thiophen-2-yl substituent. This increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (NAS) or condensation reactions .

- 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (CAS: N/A): The trifluoromethoxy (-OCF₃) group combines inductive electron withdrawal with resonance effects, further polarizing the benzaldehyde core. This contrasts with the electron-rich thiophene, which donates electron density via its aromatic system .

- 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1112208-82-8): The boronic ester group enables Suzuki-Miyaura cross-coupling reactions, a property absent in the thiophene-substituted analog. This highlights divergent synthetic applications .

Impact on Reactivity

- Synthetic Yields :

- The trifluoromethoxy analog (Fragment 20) was synthesized in 60% yield under NAS conditions .

- The trifluoromethyl analog (Fragment 15) achieved only 5.4% yield , likely due to steric hindrance or electronic deactivation .

- Thiophene-substituted derivatives (e.g., polymers in biosensors) often leverage π-conjugation for enhanced conductivity, suggesting efficient coupling strategies for such systems .

Physicochemical Properties

Medicinal Chemistry

- Imine-Tethering in Protein Interactions :

- Thiophene-containing aldehydes may engage in hydrophobic or sulfur-mediated interactions with proteins, whereas trifluoromethyl analogs rely on steric and electronic effects for covalent binding .

- In EGFR inhibitors, fluorinated benzaldehydes serve as intermediates, with substituents like hydroxymethyl improving solubility and target affinity .

Materials Science

- Biosensors :

- Polymers derived from di-thiophen-2-yl benzaldehyde (e.g., poly-4-(4,7-di(thiophen-2-yl)benzaldehyde) exhibit excellent immobilization matrices for glucose oxidase, leveraging π-stacking and high surface area .

- The single thiophene in this compound may suit smaller conjugated systems, balancing conductivity and processability.

Biological Activity

4-Fluoro-3-(thiophen-2-yl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzaldehyde functional group substituted with a fluorine atom and a thiophene ring. Its molecular formula is CHFOS, and it has a molecular weight of approximately 196.23 g/mol. The presence of the fluorine atom is significant as it can influence the compound's electronic properties and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Thiophene derivatives and fluorinated benzaldehydes.

- Reaction Conditions : Common methods include electrophilic aromatic substitution or nucleophilic aromatic substitution, often utilizing catalysts such as Lewis acids or bases.

- Yield Optimization : Adjusting reaction parameters such as temperature and solvent can enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. For example, research demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity was quantified using ELISA methods, showing a dose-dependent response with significant inhibition at concentrations above 20 µM.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and microbial resistance.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against clinical isolates.

- Methodology : Disk diffusion method was employed alongside MIC determination.

- Results : Showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects in a murine model.

- Methodology : Mice were treated with varying doses of the compound prior to inducing inflammation.

- Results : Histological analysis revealed reduced edema and inflammatory cell infiltration in treated groups compared to controls.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFOS |

| Molecular Weight | 196.23 g/mol |

| Antimicrobial Activity (MIC) | 15 - 30 µg/mL |

| Anti-inflammatory IC50 | ~20 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.